

Technical Guide: Spectroscopic and Spectrometric Analysis of 1-(Benzyloxy)-2-iodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Benzyloxy)-2-iodobenzene

Cat. No.: B171764

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Abstract: This technical guide presents a summary of the expected spectroscopic and spectrometric data for the compound **1-(benzyloxy)-2-iodobenzene** ($C_{13}H_{11}IO$, Molecular Weight: 310.13 g/mol). Due to the limited availability of experimentally-derived public data for this specific isomer, this document provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(benzyloxy)-2-iodobenzene**. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds, such as its isomers 1-(benzyloxy)-4-iodobenzene and 1-(benzyloxy)-3-iodobenzene, and other ortho-substituted benzene derivatives.

Table 1: Predicted 1H NMR Spectroscopic Data for **1-(Benzyloxy)-2-iodobenzene**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
~7.8	d	1H	~7.5 - 8.0	Ar-H adjacent to I
~7.2-7.5	m	6H	-	Phenyl-H of benzyl group & one Ar-H
~6.9	t	1H	~7.5 - 8.0	Ar-H
~6.8	d	1H	~7.5 - 8.0	Ar-H adjacent to O
~5.2	s	2H	-	-CH ₂ -

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-(Benzyloxy)-2-iodobenzene**

Chemical Shift (δ) (ppm)	Assignment
~156	Ar-C-O
~139	Ar-C (Quaternary)
~137	Ar-C (Quaternary)
~129	Ar-C-H
~128.5	Ar-C-H (Phenyl of benzyl)
~128	Ar-C-H (Phenyl of benzyl)
~127	Ar-C-H (Phenyl of benzyl)
~123	Ar-C-H
~115	Ar-C-H
~90	Ar-C-I
~71	-CH ₂ -

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data for **1-(Benzyloxy)-2-iodobenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060-3030	Medium	C-H stretch (Aromatic)
~2950-2850	Medium	C-H stretch (Aliphatic, -CH ₂ -)
~1580-1450	Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aryl ether)
~1100	Medium	C-O stretch (Alkyl ether)
~750	Strong	C-H bend (ortho-disubstituted)
~550	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry Data for **1-(Benzyloxy)-2-iodobenzene**

m/z	Relative Intensity (%)	Assignment
310	High	[M] ⁺ (Molecular ion)
219	Medium	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)
183	Low	[M - I] ⁺
91	Very High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **1-(benzyloxy)-2-iodobenzene**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-(benzyloxy)-2-iodobenzene** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Set the spectral width to a range of -2 to 12 ppm.
 - Use a standard proton pulse sequence.
 - Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**

- Set the spectral width to a range of 0 to 220 ppm.
- Use a proton-decoupled pulse sequence.
- Employ a 30° pulse angle with a relaxation delay of 2-5 seconds.
- A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data using appropriate NMR software. This will involve Fourier transformation, phase correction, and baseline correction. Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the solvent signal of CDCl_3 at 77.16 ppm.

2.2 Infrared (IR) Spectroscopy

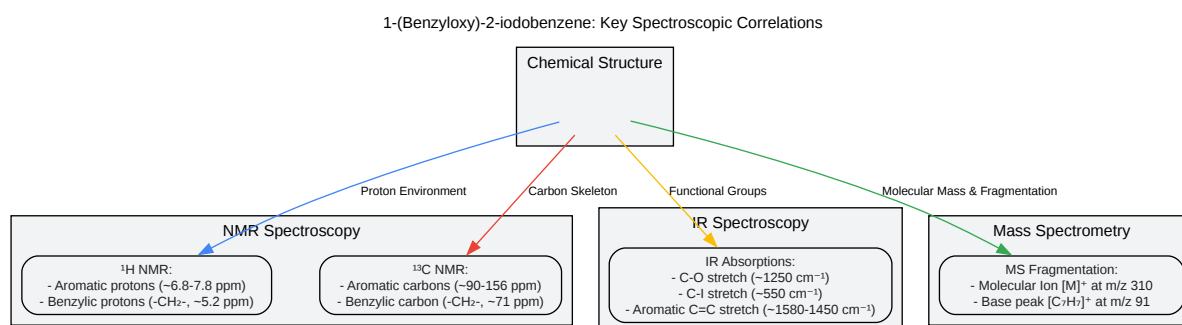
- Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
 - Place the sample in the spectrometer and acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

2.3 Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) or with a direct infusion source, using Electron Ionization (EI).
- Acquisition:
 - Introduce the sample into the ion source.
 - Use a standard EI energy of 70 eV.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 40-500 amu).
- Data Processing: The data system will generate a mass spectrum showing the relative abundance of different mass-to-charge ratio fragments.

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of **1-(benzyloxy)-2-iodobenzene** and highlights the key correlations between the structure and its expected spectroscopic data.



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Caption: Key spectroscopic correlations for **1-(benzyloxy)-2-iodobenzene**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com